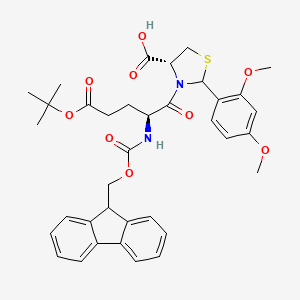
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH, also known as Fmoc-Glu-Cys-OH, is an amino acid derivative commonly used in peptide synthesis. This compound has been used in various scientific research applications, including peptide synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has been used in various scientific research applications, including peptide synthesis, drug design, and biochemistry. In peptide synthesis, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used as a linker to connect two amino acids. This compound can also be used to stabilize peptides and to increase the solubility of peptides in aqueous solutions. In drug design, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used to create peptide-based drugs. In biochemistry, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used to study the structure and function of proteins.
Mécanisme D'action
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH acts as a bridge between two amino acids, allowing them to form a peptide bond. This peptide bond is stabilized by hydrogen bonds and hydrophobic interactions. The peptide bond is also stabilized by the presence of the cysteine side chain, which can form disulfide bonds with other cysteine residues.
Biochemical and Physiological Effects
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has been shown to have a number of biochemical and physiological effects. The peptide bond formed by Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is important for the structure and function of proteins. It has also been shown to affect the activity of enzymes and other proteins, as well as the binding affinity of ligands to their target proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has several advantages for laboratory experiments. It is a stable compound, which makes it easy to handle and store. It is also relatively inexpensive compared to other peptide synthesis reagents. However, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has some limitations. It is not suitable for large-scale peptide synthesis, as it is not as efficient as other reagents. Additionally, the reaction conditions required for Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH are more stringent than those for other reagents.
Orientations Futures
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has the potential to be used in a variety of applications. It could be used in the development of peptide-based drugs, as well as in the study of protein structure and function. Additionally, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH could be used to create peptide-based vaccines, as well as to study the effects of post-translational modifications on proteins. Finally, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH could be used to investigate the effects of peptide-based drugs on various biological systems.
Méthodes De Synthèse
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is synthesized from Fmoc-Glu-OH and Cys(Psi(Dmp,H)pro)-OH. The synthesis process involves the use of a coupling agent, such as DCC, EDC, or HATU, and a base, such as HOBt or HOAt. The reaction of the coupling agent and the base with the two amino acids results in the formation of a peptide bond. The Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is then purified by chromatography and isolated in a crystalline form.
Propriétés
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMQKBJHHOLTLN-QXSWOPKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

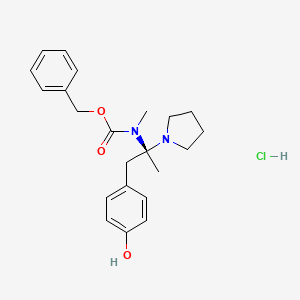
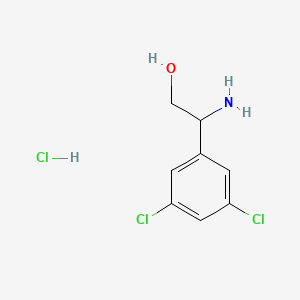

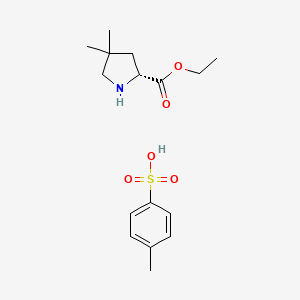


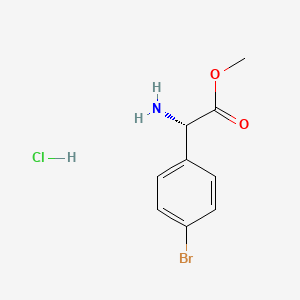

![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
